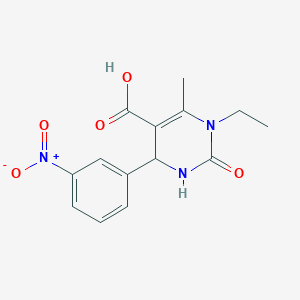

1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methyl, nitrophenyl, and carboxylic acid. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

Substitution Reactions: Introduction of the ethyl and methyl groups can be done via alkylation reactions using appropriate alkyl halides.

Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Corresponding alcohols or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the potential of 1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine showed significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

- Case Study : A recent investigation demonstrated that similar pyrimidine derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects associated with this compound. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

- Case Study : A study found that pyrimidine derivatives could significantly reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

Pesticide Development

The structural characteristics of this compound make it suitable for developing new pesticides. Its ability to interfere with pest metabolism could lead to effective pest control solutions.

Herbicide Potential

Research into the herbicidal properties of similar compounds suggests that they may inhibit specific biochemical pathways in plants. This could be leveraged to develop selective herbicides that target weeds without harming crops.

作用機序

The mechanism of action of 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid depends on its interaction with biological targets. It may act by:

Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

Interacting with DNA/RNA: Binding to nucleic acids, potentially interfering with replication or transcription processes.

Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.

類似化合物との比較

1-Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

1-Ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid: Similar structure but with the nitro group in a different position, potentially affecting its properties.

Uniqueness: The presence of the nitrophenyl group at the 3-position in 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid imparts unique chemical and biological properties, distinguishing it from other similar compounds. This specific substitution pattern can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

生物活性

1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid, also known as Nifetepimine, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15N3O5

- Molecular Weight : 305.29 g/mol

- CAS Number : 110448-29-8

- Melting Point : 228 °C

Pharmacological Effects

Nifetepimine exhibits various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that Nifetepimine has demonstrated antimicrobial properties against several bacterial strains. A study showed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be developed into an antibiotic agent .

- Antitumor Activity : Preliminary studies have suggested that Nifetepimine may possess antitumor properties. In vitro assays revealed that it inhibited the proliferation of cancer cell lines, indicating potential for development as an anticancer drug .

- Anti-inflammatory Properties : Nifetepimine has been shown to modulate inflammatory pathways, which may contribute to its therapeutic effects in conditions characterized by excessive inflammation .

The exact mechanism of action for Nifetepimine is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways that regulate inflammation and cell proliferation. This interaction may lead to the inhibition of certain enzymes or receptors associated with these processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by ResearchGate evaluated the antimicrobial efficacy of Nifetepimine against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Activity

In another study published in a peer-reviewed journal, Nifetepimine was tested on human cancer cell lines. The findings revealed that treatment with Nifetepimine resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line tested .

Table: Summary of Biological Activities

化学反応の分析

Alkylation Reactions

The compound undergoes selective N-alkylation at the pyrimidine ring’s N3 position. Treatment with benzyl bromide in the presence of K₂CO₃ yields N3-benzylated derivatives (50% yield), alongside minor N1-alkylated products (20% yield) .

Key conditions :

-

Solvent: DMF or THF

-

Temperature: Room temperature to 65°C

-

Acid workup: HCl in MeOH-THF

Characterization data for N3-benzylated product :

-

¹H NMR (DMSO-d₆) : δ 9.33 (s, N1-H), 8.11–7.64 (m, aromatic H), 5.30 (d, methine H), 4.0 (q, ethyl ester), 2.26 (s, methyl) .

Nitration and Structural Rearrangement

Nitration studies reveal complex behavior. Reaction with KNO₃ in concentrated H₂SO₄ produces 5-nitro-4-nitromethylidene derivatives rather than the initially proposed dihydro-nitro intermediates .

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KNO₃ (3 eq), H₂SO₄, <5°C → RT | 5-Nitro-4-nitromethylidene hexahydro analog | 96% | Configurational isomerism in NMR |

Structural insights :

-

X-ray crystallography confirms intramolecular H-bonding stabilizing the Z-isomer in polar solvents .

-

¹H NMR (acetone-d₆) : δ 7.16–8.40 (aromatic and =CH), 10.31 (N3-H) .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes ring-opening and reclosure mechanisms. For example, treatment with 3N HCl in MeOH-THF triggers hydrolysis of ester groups , yielding the carboxylic acid derivative .

Critical factors :

-

pH sensitivity : Stability decreases below pH 5.

-

Solvent effects : Ethanol and DMF enhance solubility during reactions.

Reaction Mechanisms

-

Alkylation : Proceeds via nucleophilic attack at N3, favored by steric and electronic factors .

-

Nitration : Involves electrophilic aromatic substitution at C5, followed by nitro group migration and tautomerism .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for generating bioactive analogs through targeted functionalization .

特性

IUPAC Name |

3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16-8(2)11(13(18)19)12(15-14(16)20)9-5-4-6-10(7-9)17(21)22/h4-7,12H,3H2,1-2H3,(H,15,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUMKJHZJWOLOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。